molecular formula C8H9NO3S B118805 4-Acetamidobenzenesulfinic acid CAS No. 710-24-7

4-Acetamidobenzenesulfinic acid

Cat. No.: B118805
CAS No.: 710-24-7
M. Wt: 199.23 g/mol
InChI Key: YDQNDKBOOVXRTL-UHFFFAOYSA-N
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Description

4-Acetamidobenzenesulfinic acid is an organic compound with the molecular formula C8H9NO3S. It is known for its role as an intermediate in various chemical reactions and its applications in different fields such as chemistry, biology, and industry. The compound is characterized by the presence of an acetamido group and a sulfinic acid group attached to a benzene ring.

Mechanism of Action

Target of Action

4-Acetamidobenzenesulfinic acid is a chemical compound used in organic synthesis . It’s important to note that the identification of a compound’s primary targets is a complex process that involves extensive biochemical and pharmacological research.

Mode of Action

It is known that the compound can be synthesized using acetanilide and so2 in a one-step process catalyzed by ionic liquids . The ionic liquid acts as both a solvent and a catalyst in the reaction . The real active component of ionic liquids in the reaction is [Al2Cl7]- .

Biochemical Pathways

The compound is used as a component to prepare cyanine dyes , suggesting that it may play a role in the biochemical pathways related to dye synthesis and coloration processes.

Result of Action

As a component used to prepare cyanine dyes , it may contribute to the formation of these dyes, which have applications in various fields including biological staining, CD-R and DVD-R media, and inks for printers.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 4-acetamidobenzenesulfinic acid involves the reaction of acetanilide with sulfur dioxide in the presence of ionic liquids. Ionic liquids act as both solvents and catalysts in this reaction. The optimal reaction conditions include a temperature of 90°C and a reaction time of 4 hours. The molar ratio of triethylamine hydrochloride to aluminum chloride is maintained at 0.55:1.00 .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved through a similar process, but on a larger scale. The use of ionic liquids as catalysts is advantageous due to their excellent solvent properties and catalytic activity, which enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 4-Acetamidobenzenesulfinic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed:

Scientific Research Applications

4-Acetamidobenzenesulfinic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    4-Acetamidobenzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfinic acid group.

    4-Aminobenzenesulfonic acid: Contains an amino group instead of an acetamido group.

    4-Hydroxybenzenesulfonic acid: Features a hydroxyl group instead of an acetamido group

Uniqueness: 4-Acetamidobenzenesulfinic acid is unique due to the presence of both an acetamido group and a sulfinic acid group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in various chemical syntheses and applications .

Properties

IUPAC Name

4-acetamidobenzenesulfinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-6(10)9-7-2-4-8(5-3-7)13(11)12/h2-5H,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQNDKBOOVXRTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10328580
Record name 4-acetamidobenzenesulfinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10328580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

710-24-7
Record name 4-acetamidobenzenesulfinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10328580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Acetylamino)benzenesulfinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 4-acetamidobenzenesulphonyl chloride (400 g, 1.72 moles) was added with stirring a solution of sodium sulphite (431.7 g, 3.42 moles) in water (2 liters). A solution of 50% sodium hydroxide (240 ml) was added dropwise over 35 minutes using a cooling bath to keep the temperature below 30° C. The pH was thus maintained in the range 6.5-7.0. The mixture was stirred at room temperature for 2 hours and acidified by adding conc. sulphuric acid (170 ml) with ice-bath cooling. The precipitated white solid was filtered off, washed with water and dried at 50° C. The yield was 324.2 g (94%). This was used in the next stage without further purification.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
431.7 g
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Two
Quantity
240 mL
Type
reactant
Reaction Step Three
Quantity
170 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-acetamidobenzenesulfinic acid in the synthesis of 4-(2-hydroxylethylsulfonyl)acetanilide?

A1: this compound serves as a key intermediate in the two-step synthesis of 4-(2-hydroxylethylsulfonyl)acetanilide. [] The process involves first synthesizing this compound from 4-acetamidobenzenesulfonyl chloride, followed by its reaction with chloroethanol to yield the final product. This method is advantageous due to its simplicity, cost-effectiveness, and high yield of over 90% with high purity. []

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